molecular formula C18H15FN2O4 B5418536 N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B5418536
M. Wt: 342.3 g/mol
InChI Key: UOYXBPVVWWIHAH-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a pyrrolidine carboxamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c19-12-1-4-14(5-2-12)21-9-11(7-17(21)22)18(23)20-13-3-6-15-16(8-13)25-10-24-15/h1-6,8,11H,7,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYXBPVVWWIHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using fluorobenzene.

    Construction of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving appropriate amine and carbonyl precursors.

    Amide Bond Formation: The final step often involves coupling the pyrrolidine derivative with a carboxylic acid or its derivative under conditions such as EDCI/HOBt or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are typical for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent for conditions such as inflammation or cancer.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring might interact with hydrophobic pockets, while the fluorophenyl group could form π-π interactions. The pyrrolidine carboxamide moiety might be involved in hydrogen bonding with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
  • N-(2H-1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE might confer unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets compared to its non-fluorinated analogs.

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